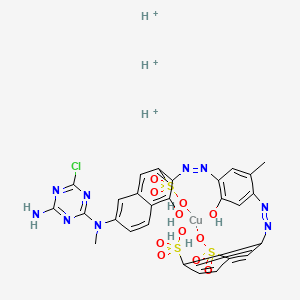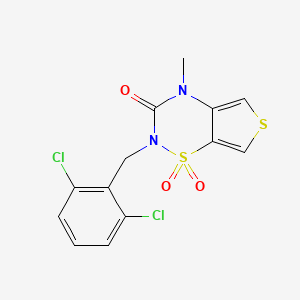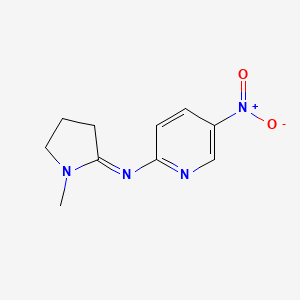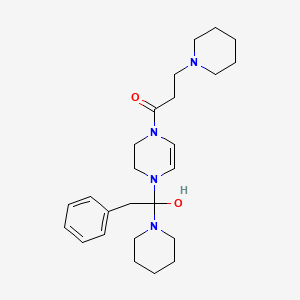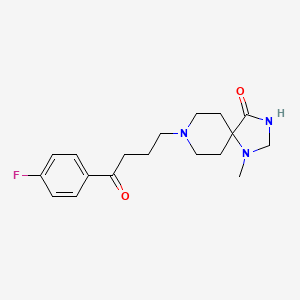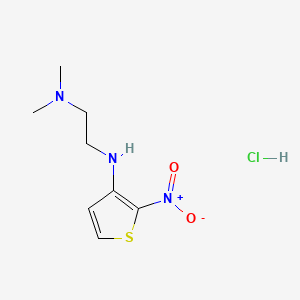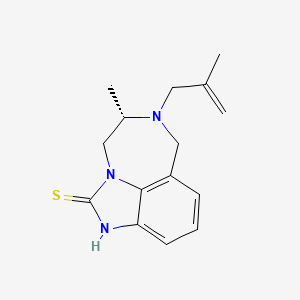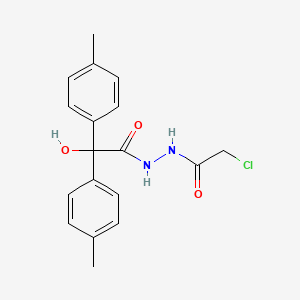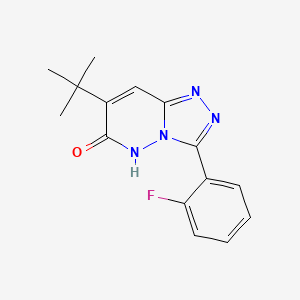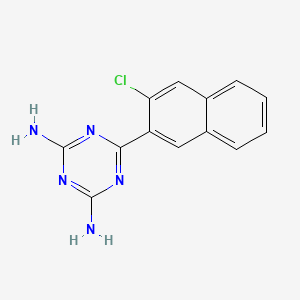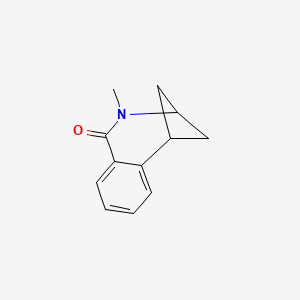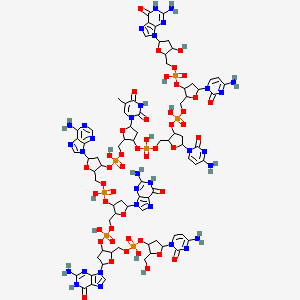
2-((3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-4-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound has the chemical formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol .
- It belongs to the class of compounds known as phenolic acids .
- The IUPAC name for this compound is methyl 3,5-di-tert-butyl-4-hydroxybenzoate .
- It is a white crystalline solid with antioxidant properties.
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: Industrial production methods may involve large-scale esterification processes.
Análisis De Reacciones Químicas
Reactions: This compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like , , and are commonly used.
Major Products: The major products depend on the specific reaction conditions but may include phenolic derivatives or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying antioxidant behavior and radical scavenging.
Biology: Investigated for its potential protective effects against oxidative stress.
Medicine: Explored for its role in preventing lipid peroxidation and related diseases.
Industry: Used in the formulation of antioxidants for various applications.
Mecanismo De Acción
- The compound exerts its effects primarily through antioxidant activity .
- It scavenges free radicals, protecting cells from oxidative damage.
- Molecular targets may include enzymes involved in reactive oxygen species (ROS) metabolism.
Comparación Con Compuestos Similares
Similar Compounds: Other related compounds include
Uniqueness: The compound’s unique structure combines phenolic and ester functionalities, contributing to its antioxidant properties.
Remember that this compound plays a crucial role in various scientific fields, and its antioxidant properties make it an intriguing subject of study
Propiedades
Número CAS |
83677-17-2 |
|---|---|
Fórmula molecular |
C19H28O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C19H28O4/c1-18(2,3)14-10-12(9-13(7-8-20)17(22)23)11-15(16(14)21)19(4,5)6/h9-11,20-21H,7-8H2,1-6H3,(H,22,23)/b13-9+ |
Clave InChI |
RVAONIDBRIBHMK-UKTHLTGXSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\CCO)/C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



